molecular formula C11H16Cl2NO2+ B1663750 3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium CAS No. 418788-90-6

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium

Cat. No.: B1663750
CAS No.: 418788-90-6
M. Wt: 265.15 g/mol
InChI Key: QVEIRCZEBQRCTR-UHFFFAOYSA-O
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Description

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium is a chemical compound with the molecular formula C11H15Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a dichlorophenoxy group attached to a propyl chain, which is further linked to a hydroxyethylazanium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium typically involves the reaction of 2,3-dichlorophenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-hydroxyethylamine to form the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in aqueous medium, potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
  • 3-(2,5-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
  • 3-(2,6-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium

Uniqueness

3-(2,3-Dichlorophenoxy)propyl-(2-hydroxyethyl)azanium is unique due to the specific positioning of the chlorine atoms on the phenoxy group. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2,3-dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO2/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15/h1,3-4,14-15H,2,5-8H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEIRCZEBQRCTR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCCC[NH2+]CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367261
Record name 3-(2,3-dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418788-90-6
Record name 3-(2,3-dichlorophenoxy)propyl-(2-hydroxyethyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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